molecular formula C26H22BrClN2OS B299928 N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

货号 B299928
分子量: 525.9 g/mol
InChI 键: NNQWPHDJLBXPLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide, also known as BCTP, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception. In

作用机制

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various physiological processes in the central nervous system. mGluR5 activation has been shown to modulate synaptic plasticity, neurotransmitter release, and neuronal excitability, among other functions. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, leading to a decrease in downstream signaling. The blockade of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The blockade of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects in animal models. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to reduce anxiety-like behavior in mice, as well as to decrease cocaine self-administration in rats. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has also been shown to reduce pain perception in rats and to improve cognitive function in a mouse model of fragile X syndrome. The exact mechanisms underlying these effects are not fully understood, but they are thought to involve the modulation of synaptic plasticity and neurotransmitter release in the brain.

实验室实验的优点和局限性

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for mGluR5, which allows for the specific targeting of this receptor subtype in animal models. Another advantage is its relatively low toxicity, which makes it a safer alternative to other mGluR5 antagonists. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which can limit its efficacy in some experimental paradigms.

未来方向

There are several future directions for research on N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide. One direction is to further explore its therapeutic potential in animal models of neurological and psychiatric disorders. Another direction is to investigate its effects on other physiological processes, such as inflammation and immune function. Additionally, there is a need for the development of more potent and selective mGluR5 antagonists, which could lead to the development of new therapies for various disorders. Overall, N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide represents a promising compound for the development of new therapies for neurological and psychiatric disorders, and further research in this area is warranted.

合成方法

The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide involves several steps, including the reaction of 3-bromophenylboronic acid with 4-(4-chlorophenyl)-5-ethyl-2-thiocyanato-1,3-thiazole, followed by the reaction of the resulting intermediate with 3-phenylpropanoyl chloride. The final product is obtained after purification through column chromatography. The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been reported in several publications, including a study by A. M. Johnson et al. (2003).

科学研究应用

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been extensively studied in scientific research due to its potential therapeutic applications. The selective antagonism of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders, including anxiety, depression, addiction, and pain. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has also been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

属性

产品名称

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

分子式

C26H22BrClN2OS

分子量

525.9 g/mol

IUPAC 名称

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H22BrClN2OS/c1-2-23-25(19-12-14-21(28)15-13-19)29-26(32-23)30(22-10-6-9-20(27)17-22)24(31)16-11-18-7-4-3-5-8-18/h3-10,12-15,17H,2,11,16H2,1H3

InChI 键

NNQWPHDJLBXPLI-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

规范 SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。